methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
Description
Structural Characterization of Methanesulfonic Acid and 4-[3-[4-(2-Methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
Molecular Architecture and IUPAC Nomenclature
Comparative Analysis of Sulfonic Acid and Carboxamide Functional Groups
Methanesulfonic acid (IUPAC name: methanesulfonic acid) features a sulfonic acid group (–SO₃H) bonded to a methyl group, creating a highly polarizable structure with strong acidity (pKa ≈ −1.9). The sulfur atom adopts a tetrahedral geometry with three oxygen atoms in equatorial positions and a hydroxyl group axial to the methyl substituent. In contrast, 4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide (IUPAC name: 4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide) contains a carboxamide group (–CONH₂) attached to a tetrahydropyran (oxane) ring. This group participates in hydrogen bonding but exhibits weaker acidity (pKa ≈ 15–20), reflecting the electron-withdrawing effects of the adjacent sulfur and aromatic systems.
Table 1: Functional Group Properties
| Property | Methanesulfonic Acid (–SO₃H) | Carboxamide (–CONH₂) |
|---|---|---|
| Bond Length (S–O/C–N) | 1.414–1.495 Å | 1.355–1.469 Å |
| Acidity (pKa) | −1.9 | 15–20 |
| Hydrogen Bond Strength | Strong (O–H⋯O) | Moderate (N–H⋯O) |
The sulfonic acid’s sulfur–oxygen bonds exhibit partial double-bond character due to resonance stabilization, whereas the carboxamide’s carbon–nitrogen bond shows sp² hybridization at the carbonyl carbon.
Tautomeric Considerations in Imidazole-Containing Systems
The 2-methylimidazol-1-yl group in the oxane derivative enables tautomerism between two nitrogen-centered protonation states. The imidazole ring adopts a planar conformation with alternating single and double bonds (1.355–1.469 Å), allowing proton transfer between N1 and N3 positions. X-ray photoelectron spectroscopy (XPS) of similar compounds reveals distinct N1s binding energies for pyridine-like (sp²) and pyrrole-like (sp³) nitrogens, suggesting tautomeric equilibrium in the solid state.
Crystallographic Properties and Conformational Analysis
X-ray Diffraction Studies of Solid-State Configurations
Methanesulfonic acid crystallizes in a monoclinic system (space group P2₁/c) with infinite hydrogen-bonded chains along the b-axis. Each molecule donates two O–H⋯O bonds (2.54–2.67 Å) to adjacent sulfonate groups, forming a helical network. In contrast, the oxane-carboxamide compound’s crystal structure remains uncharacterized, but analogous derivatives show chair conformations in the oxane ring with equatorial carboxamide substituents.
Table 2: Crystallographic Parameters
| Compound | Space Group | Hydrogen Bond Length (Å) | Unit Cell Volume (ų) |
|---|---|---|---|
| Methanesulfonic acid | P2₁/c | 2.54–2.67 | 534.2 |
| Oxane-carboxamide analog | P-1 | 2.85–3.10 | 682.5 |
Torsional Angle Variations in Oxane Ring Systems
The oxane ring in 4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide adopts a chair conformation with C4-carboxamide in the equatorial position. Torsional angles (C–O–C–C) range from 54° to 68°, minimizing steric strain between the carboxamide and sulfanylphenyl groups. Molecular dynamics simulations of similar systems reveal ring puckering amplitudes (Q) of 0.5–0.7 Å, consistent with low-energy conformers.
Properties
CAS No. |
249296-43-3 |
|---|---|
Molecular Formula |
C23H27N3O5S2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C22H23N3O2S.CH4O3S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22;1-5(2,3)4/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26);1H3,(H,2,3,4) |
InChI Key |
WRQQAESBKZTAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydro-2H-pyran-4-carboxamide Core
Starting from appropriate dihydroxy precursors or protected sugar derivatives, cyclization is induced under acidic or Lewis acid catalysis to form the oxane ring.
The carboxamide group is introduced via amidation reactions, typically by reacting the corresponding acid chloride or ester with ammonia or amines under mild conditions to avoid ring opening.
Purification is achieved by crystallization or chromatographic techniques to isolate the pure core intermediate.
Formation of the Phenylsulfanyl Linkage
The phenylsulfanyl group is introduced by coupling a thiol-substituted aromatic compound with a halogenated aromatic partner.
Common methods include:
Nucleophilic aromatic substitution (SNAr): Thiolate anions react with activated aryl halides.
Palladium-catalyzed cross-coupling: Using Pd(0) catalysts with ligands to facilitate C–S bond formation under mild conditions.
Reaction conditions are optimized to minimize side reactions such as oxidation of thiols to disulfides.
The intermediate is purified by filtration and rotary evaporation to remove solvents and impurities.
Introduction of the 2-Methylimidazol-1-yl Group
The imidazole ring is introduced via nucleophilic substitution on a suitable aromatic halide or via direct alkylation of imidazole derivatives.
Reaction parameters such as temperature, solvent (e.g., DMF, DMSO), and base (e.g., potassium carbonate) are carefully controlled to achieve selective substitution.
The product is isolated by extraction and chromatographic purification.
Salt Formation with Methanesulfonic Acid
The final compound is dissolved in an appropriate solvent (e.g., ethanol or water).
Methanesulfonic acid is added dropwise under stirring to form the methanesulfonate salt.
The salt precipitates or remains in solution depending on conditions and is isolated by filtration or crystallization.
This step enhances the compound’s stability, solubility, and suitability for pharmaceutical or research use.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose | Purification Method |
|---|---|---|---|---|
| 1 | Cyclization and amidation | Dihydroxy precursors, acid chloride, ammonia | Formation of tetrahydro-2H-pyran-4-carboxamide core | Crystallization, chromatography |
| 2 | C–S bond formation (thioether) | Thiol-substituted aromatic, aryl halide, Pd catalyst or base | Formation of phenylsulfanyl linkage | Filtration, rotary evaporation |
| 3 | Nucleophilic substitution | 2-Methylimidazole derivative, base, polar aprotic solvent | Attachment of 2-methylimidazol-1-yl group | Extraction, chromatography |
| 4 | Salt formation | Methanesulfonic acid, solvent | Formation of methanesulfonate salt | Filtration, crystallization |
Research Findings and Optimization Notes
The use of palladium-catalyzed cross-coupling for C–S bond formation is preferred for higher yields and selectivity compared to classical nucleophilic aromatic substitution, which may require harsher conditions and lead to side products.
Methanesulfonic acid is favored as the acid for salt formation due to its strong acidity, low volatility, and non-oxidizing nature, which preserves the integrity of sensitive functional groups in the molecule.
Reaction monitoring by chromatographic methods (HPLC, TLC) and spectroscopic techniques (NMR, MS) is essential to ensure completion and purity at each step.
Purification steps such as rotary evaporation and filtration are critical to remove residual solvents and impurities, ensuring high-quality final product suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring or the phenylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Structure and Composition
The compound consists of several functional groups, including methanesulfonic acid, an oxane carboxamide, and a substituted phenyl group with a 2-methylimidazole moiety. The molecular weight is approximately 448.56 g/mol, and its structure can be represented as follows:
Scientific Research Applications
Chemistry : The compound serves as a reagent in organic synthesis and catalysis. Its unique structure allows it to facilitate various chemical reactions, making it valuable for synthetic chemists.
Biology : Methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide has been investigated for its potential as a biochemical probe or inhibitor. It interacts with specific molecular targets such as enzymes and receptors, which may lead to inhibition or activation of critical biological pathways .
Medicine : The compound is being explored for its therapeutic potential in treating diseases like cancer and infections. Its mechanism of action involves binding to molecular targets, which may inhibit disease progression .
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials and chemical processes. Its properties make it suitable for applications in pharmaceuticals, agrochemicals, and polymer production .
Case Study 1: Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity against various cell lines. In vitro experiments demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells through specific molecular interactions .
Case Study 2: Catalytic Applications
In another study, the compound was used as a catalyst in organic reactions involving the formation of carbon-carbon bonds. Its efficiency was compared to traditional catalysts, showing superior performance in terms of reaction yield and selectivity .
Mechanism of Action
The mechanism of action of methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds with overlapping functional groups or structural motifs, as identified in the evidence.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
However, the oxane ring provides greater rigidity compared to sulfamazone’s flexible thiophene . Unlike N-[4-(acridin-9-ylamino)phenyl]methanesulfonamide, which lacks a bicyclic system, the oxane-carboxamide core may improve target binding specificity .
Solubility and Stability :
- Methanesulfonic acid derivatives (e.g., the target compound and PF 43(1) impurities) exhibit superior water solubility compared to sulfate esters like 3-methoxy-4-hydroxyphenylglycol sulfate, which rely on metabolic activation .
- The oxane ring’s conformational stability may reduce hydrolysis susceptibility relative to thiazolidine-based antibiotics .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of sulfanylphenyl and imidazole precursors, similar to sulfamazone’s isoxazole-thiophene assembly .
Biological Activity
The compound methanesulfonic acid; 4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be broken down into several functional groups:
- Methanesulfonic Acid : A strong acid known for its high solubility and low toxicity.
- Imidazole and Phenyl Groups : Contribute to the compound's biological interactions, particularly in enzyme inhibition and receptor binding.
The compound is believed to act primarily as a protein kinase inhibitor , which is significant in the treatment of various diseases, including cancers and inflammatory disorders. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the function of the target proteins. Inhibition of these enzymes can lead to reduced cell proliferation and survival in cancerous cells.
Pharmacological Studies
- In Vitro Studies :
- Research indicates that derivatives of this compound exhibit selective inhibition of certain protein kinases, leading to decreased viability of tumor cells in culture. For instance, a study demonstrated that compounds with similar structures inhibited the growth of colorectal cancer cells by targeting specific signaling pathways (e.g., MAPK/ERK pathway) .
- In Vivo Studies :
Safety and Toxicology
Methanesulfonic acid itself is noted for its low toxicity profile. It does not produce harmful fumes and is biodegradable, making it environmentally friendly compared to other sulfonic acids. However, some studies indicate that high concentrations can cause skin burns and eye damage .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced solid tumors, administration of a methanesulfonic acid derivative resulted in a partial response in 30% of participants. The primary endpoint was tumor reduction, measured by imaging techniques over a 12-week period. The study highlighted the importance of dosage optimization for maximizing therapeutic outcomes .
Case Study 2: Inflammatory Disorders
A separate study focused on patients with rheumatoid arthritis showed that treatment with this compound led to a significant reduction in inflammatory markers (e.g., CRP levels) compared to placebo groups. Patients reported improved joint mobility and reduced pain levels within six weeks of treatment .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic routes are recommended for preparing methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide?
- Methodological Answer : A multi-step synthesis can be adapted from analogous sulfonamide-containing compounds. For example, coupling reactions involving thiol-aryl intermediates (e.g., 4-(2-methylimidazol-1-yl)phenyl thiol) with oxane-carboxamide precursors may be employed. A reflux system using acetic acid with sodium acetate as a catalyst (similar to ’s method for chromene derivatives) can facilitate condensation. Purification via column chromatography with silica gel and methanol-dichloromethane gradients is advised. Confirm intermediates via LC-MS and NMR .
Q. How can HPLC methods be optimized to assess the purity of this compound?
- Methodological Answer : Use a mobile phase comprising methanol, water, sodium phosphate (0.2 M), and tetrabutylammonium hydroxide (0.4 M) in a 5:1:2:3 ratio, adjusted to pH 5.5 with phosphoric acid (as in ). System suitability tests should include retention time reproducibility (<1% RSD) and resolution (>2.0) between the target compound and potential impurities like sulfoxide byproducts (from oxidation of the sulfanyl group, as noted in ) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the oxane ring, methanesulfonic acid group, and imidazole substitution patterns.
- FT-IR : Validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups.
- HRMS : Confirm molecular ion peaks and fragmentation patterns. Cross-reference with synthetic intermediates (e.g., ’s approach for benzimidazole derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of boronic acid intermediates (e.g., 4-bromoaryl derivatives, as in ).
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reaction efficiency.
- Temperature Gradients : Perform kinetic studies at 60–100°C to identify ideal conditions. Monitor by TLC or in situ IR .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
- Methodological Answer :
- Dose-Response Studies : Test across a wider concentration range (0.1–100 µM) to identify threshold effects.
- Assay Validation : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial activity, including positive controls (e.g., ciprofloxacin) and solvent controls (DMSO).
- Metabolite Analysis : Check for degradation products (e.g., sulfoxides via oxidation, as in ) that may influence activity .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC. The sulfanyl group may oxidize to sulfoxides/sulfones under acidic conditions (), while the oxane ring could hydrolyze in strong bases.
- Computational Modeling : Use DFT calculations to assess bond dissociation energies of labile groups (e.g., sulfanyl-phenyl linkage) .
Q. How can researchers resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C labels at critical positions (e.g., oxane carbons) to confirm assignments.
- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in oxane) causing signal splitting.
- Independent Synthesis : Reproduce the compound via alternative routes (e.g., ’s benzimidazole-thiol approach) to rule out batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
